molecular formula C17H18ClN3O B2697498 1-{[3-(4-Chlorophenyl)-1,2-oxazol-5-yl]methyl}-4-(prop-2-yn-1-yl)piperazine CAS No. 1445576-18-0

1-{[3-(4-Chlorophenyl)-1,2-oxazol-5-yl]methyl}-4-(prop-2-yn-1-yl)piperazine

Cat. No. B2697498
CAS RN: 1445576-18-0
M. Wt: 315.8
InChI Key: AHUQCOHOFRGCJG-UHFFFAOYSA-N
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Description

The molecule “1-{[3-(4-Chlorophenyl)-1,2-oxazol-5-yl]methyl}-4-(prop-2-yn-1-yl)piperazine” is a complex organic compound. It contains several functional groups and structural features, including a piperazine ring, a 1,2-oxazole ring, a chlorophenyl group, and a prop-2-yn-1-yl group .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group or structural feature. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement and connectivity of its atoms. Techniques like NMR spectroscopy and X-ray crystallography are typically used to analyze the molecular structure .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. For instance, the oxazole ring might undergo reactions typical of heterocyclic compounds, and the chlorophenyl group could participate in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These might include its solubility, melting point, boiling point, and stability. Techniques like NMR and IR spectroscopy could be used to analyze these properties .

Safety And Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Proper handling and disposal procedures should be followed to minimize risk .

Future Directions

The future research directions for this compound could involve further studies to understand its properties, potential applications, and biological activity. This could include in-depth studies on its synthesis, structure-activity relationships, and potential uses .

properties

IUPAC Name

3-(4-chlorophenyl)-5-[(4-prop-2-ynylpiperazin-1-yl)methyl]-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN3O/c1-2-7-20-8-10-21(11-9-20)13-16-12-17(19-22-16)14-3-5-15(18)6-4-14/h1,3-6,12H,7-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHUQCOHOFRGCJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1CCN(CC1)CC2=CC(=NO2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{[3-(4-Chlorophenyl)-1,2-oxazol-5-yl]methyl}-4-(prop-2-yn-1-yl)piperazine

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